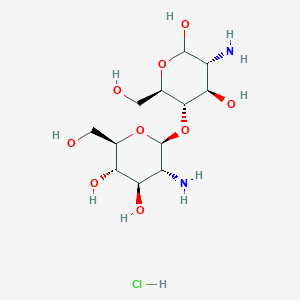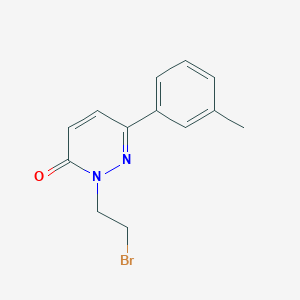
2-(2-Bromoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one
Overview
Description
The compound “2-(2-Bromoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one” is likely to be an organic compound given its structure. It contains a pyridazinone ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The bromoethyl and methylphenyl groups are substituents on this ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a pyridazinone ring as its core structure, with a bromoethyl group and a methylphenyl group attached to it .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. The bromoethyl group, for example, could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of a bromine atom could make the compound relatively heavy and potentially more reactive .Scientific Research Applications
Structural Properties and Interactions
The compound possesses two cyclic groups, specifically 4-(methoxycarbonyl)phenyl and 6-(4-bromophenyl)-3-oxo-2,3,4,5-dihydropyridazin-4-yl, linked by a methylene spacer. The pyridazine ring in the structure is noted for its twisted nature, and it forms centrosymmetric intermolecular N—H⋯O hydrogen bonds, leading to a one-dimensional polymeric structure due to the interactions of C—Br⋯O=C (Bortoluzzi, Souza, Joussef, & Meyer, 2011).
Synthetic Pathways and Reactivity
The compound's bromination and reaction with nucleophiles have been extensively studied, highlighting its versatility in creating various heterocyclic products. Notably, it undergoes transformations to form compounds like 2,4-bis(aryl)furans, 2,4-bis(aryl)thiophenes, and various pyridazinium bromides, demonstrating the compound's reactivity and potential for synthesizing diverse molecular structures (Potikha, Turelik, & Kovtunenko, 2009).
Creation of Novel Heterocyclic Products
The compound is instrumental in synthesizing novel heterocyclic products, showcasing its utility in organic synthesis. The reactions of the compound with various binucleophilic amines lead to new and fully characterized heterocyclic products, underscoring its role as a crucial intermediate in synthetic organic chemistry (Hikem-Oukacha, Hamdi, Silva, & Yahia, 2011).
properties
IUPAC Name |
2-(2-bromoethyl)-6-(3-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-10-3-2-4-11(9-10)12-5-6-13(17)16(15-12)8-7-14/h2-6,9H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBMOIBLKMAORNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(3-methylphenyl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



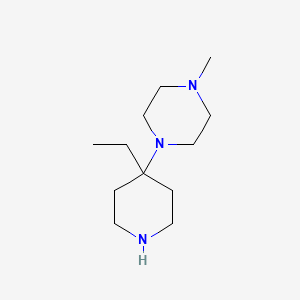
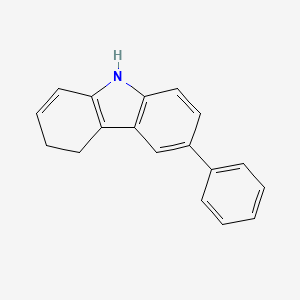
![1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1484420.png)
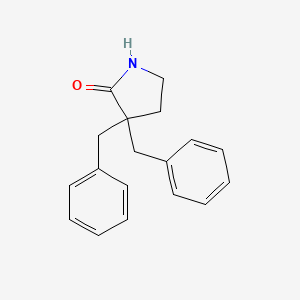
![tert-Butyl 4-[(Z)-2-bromo-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1484423.png)
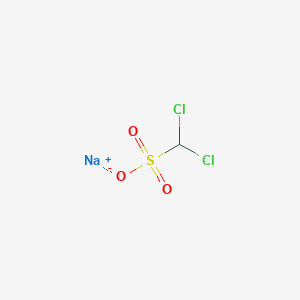
![[5-(Hydroxymethyl)piperidinyl]methanol](/img/structure/B1484425.png)
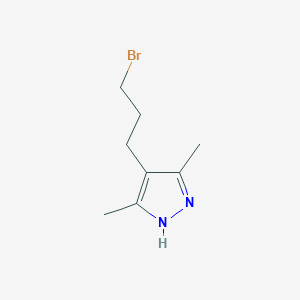
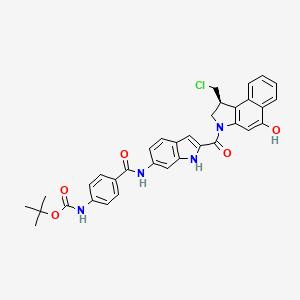

![trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484434.png)
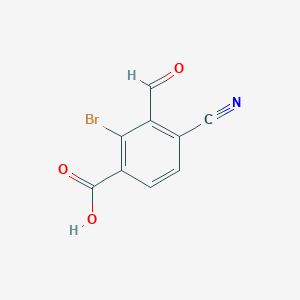
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)
